molecular formula C11H14Cl2N2 B13134991 2'-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine hydrochloride

2'-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine hydrochloride

Cat. No.: B13134991
M. Wt: 245.14 g/mol
InChI Key: MEIQKDBFPAWDCY-UHFFFAOYSA-N
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Description

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride is a chemical compound with a unique structure that includes a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted bipyridine derivatives.

Scientific Research Applications

2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride include other bipyridine derivatives such as:

Uniqueness

What sets 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-3,4’-bipyridine hydrochloride apart is its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine;hydrochloride

InChI

InChI=1S/C11H13ClN2.ClH/c1-14-6-2-3-10(8-14)9-4-5-13-11(12)7-9;/h3-5,7H,2,6,8H2,1H3;1H

InChI Key

MEIQKDBFPAWDCY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2=CC(=NC=C2)Cl.Cl

Origin of Product

United States

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